1-(4-Chlorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.64 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The InChI code for 1-(4-Chlorophenyl)cyclopropane-1-carboxamide is1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
. This indicates that the molecule consists of a cyclopropane ring attached to a carboxamide group and a 4-chlorophenyl group . Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)cyclopropane-1-carboxamide has a molecular weight of 195.65 and a complexity of 217 . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor . The topological polar surface area is 43.1Ų .Scientific Research Applications
Synthesis and Characterization
- N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including 4-chlorophenyl, were synthesized and characterized, revealing potential in crystallography and molecular structure studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Formation and Structural Analysis
- 1-Methylcyclopropanecarboxamide, an analogous structure, was formed via base-catalyzed cyclization, offering insights into cyclopropanecarboxamide formation and structural properties (Mekhael, Linden, & Heimgartner, 2011).
Potential in Anticancer and Antituberculosis Research
- Derivatives of 1-(4-Chlorophenyl)cyclopropanecarboxamide showed promising anticancer and antituberculosis activities, highlighting their potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Hydrogen Bonding Studies
- Studies on anticonvulsant enaminones, including derivatives of 1-(4-Chlorophenyl)cyclopropanecarboxamide, have contributed to understanding hydrogen bonding in these compounds (Kubicki, Bassyouni, & Codding, 2000).
Chemical Structure and Bonding Analysis
- Analysis of various 1-arylcycloalkanecarboxamides, including the chlorophenyl derivative, has provided valuable data on their hydrogen bonding patterns and molecular conformations (Lemmerer & Michael, 2008).
Antimicrobial Activities
- Synthesized compounds including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide showed significant antimicrobial activities, suggesting their use in developing new antimicrobial agents (Akbari et al., 2008).
Insecticide Research
- The crystal structure analysis of related cyclopropane compounds, such as 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane, has implications for developing insecticides (Delacy & Kennard, 1972).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXQDCQEXJOOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanecarboxamide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.